molecular formula C10H17N3O5S B1407610 N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate CAS No. 1417567-55-5

N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate

Cat. No.: B1407610
CAS No.: 1417567-55-5
M. Wt: 291.33 g/mol
InChI Key: ZKWIYZMJGLOFFQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and varies depending on whether the compound is considered as a salt complex or as separate molecular entities. According to PubChem database records, the complete IUPAC name for the sulfate salt form is "2-[2-(2-methoxyphenyl)ethyl]guanidine;sulfuric acid". This nomenclature clearly indicates the presence of both the organic guanidine derivative and the inorganic sulfuric acid component in a single molecular entity.

The base compound, without the sulfate counterion, carries the IUPAC designation "2-[2-(2-methoxyphenyl)ethyl]guanidine". This systematic name precisely describes the structural arrangement where a guanidine group is substituted at the 2-position with a 2-(2-methoxyphenyl)ethyl chain. The methoxy group occupies the ortho position on the benzene ring, creating a specific substitution pattern that influences both the chemical properties and biological activity of the compound.

Structural representation data reveals the molecular formula for the sulfate salt as C10H17N3O5S with a computed molecular weight of 291.33 grams per mole. The base compound without sulfate has the molecular formula C10H15N3O and a molecular weight of 193.25 grams per mole. The structural complexity is further illustrated through the SMILES notation: COC1=CC=CC=C1CCN=C(N)N.OS(=O)(=O)O, which demonstrates the connectivity between the methoxyphenyl ring system, the ethyl linker, and the guanidine functional group, along with the associated sulfuric acid molecule.

The InChI representation provides an additional level of structural detail: InChI=1S/C10H15N3O.H2O4S/c1-14-9-5-3-2-4-8(9)6-7-13-10(11)12;1-5(2,3)4/h2-5H,6-7H2,1H3,(H4,11,12,13);(H2,1,2,3,4). This standardized format enables precise structural identification across different chemical information systems and facilitates computational chemistry applications. The corresponding InChIKey ZKWIYZMJGLOFFQ-UHFFFAOYSA-N serves as a unique identifier that can be used for rapid database searches and cross-referencing between different chemical information platforms.

CAS Registry Number and PubChem CID Cross-Referencing

The Chemical Abstracts Service registry number system provides definitive identification for this compound through multiple registered numbers that correspond to different forms of the compound. The sulfate salt form is assigned CAS registry number 1417567-55-5, which appears consistently across multiple chemical supplier databases and research platforms. This registry number specifically identifies the complete salt complex including both the organic guanidine derivative and the sulfuric acid component.

The free base form of the compound, lacking the sulfate counterion, carries the distinct CAS registry number 46316-57-8. This differentiation is crucial for researchers and suppliers who must distinguish between the various salt forms and the parent compound when conducting literature searches, placing orders, or comparing research results. The systematic assignment of separate CAS numbers ensures that each distinct chemical entity maintains its unique identity within the global chemical registry system.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.H2O4S/c1-14-9-5-3-2-4-8(9)6-7-13-10(11)12;1-5(2,3)4/h2-5H,6-7H2,1H3,(H4,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWIYZMJGLOFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Salt Formation

The free base guanidine derivative is then converted into the sulfate salt by treatment with sulfuric acid or by direct use of guanidine sulfate in the initial step. This salt formation step enhances the compound’s crystallinity and pharmaceutical properties.

Purification and Crystallization

  • After reaction completion (monitored by HPLC or TLC), the reaction mixture is cooled.
  • Water or ethanol is added to induce crystallization.
  • The precipitate is collected by vacuum filtration.
  • Washing with cold water and ethanol removes impurities.
  • Drying under vacuum yields the pure sulfate salt.

Example from Related Phenyl Guanidine Salts Preparation

A related phenyl guanidine salt preparation reported in patent literature involves:

  • Mixing the phenyl amine derivative with guanidine salt and a base such as diisopropylethylamine (DIEA) in DMF.
  • Heating at 65 °C for approximately 6 hours.
  • Slow addition of water to induce crystallization.
  • Cooling to 0–5 °C and filtration.
  • Washing and recrystallization in ethanol to improve purity.
  • Yield: 83%, Purity by HPLC: 98.4%.

This method can be adapted for this compound with optimization of equivalents and solvent volumes.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting amine 2-(2-methoxyphenyl)ethylamine Commercially available or synthesized
Guanidine source Guanidine sulfate or guanidine hydrochloride Direct use of sulfate salt simplifies salt formation
Solvent DMF, ethanol, or water mixtures DMF preferred for guanidinylation step
Temperature 50–80 °C Moderate heating accelerates reaction
Reaction time 4–8 hours Monitored by HPLC for completion
Base DIEA or triethylamine (optional) Facilitates guanidine incorporation
Crystallization solvent Water, ethanol Induces salt crystallization
Purification Vacuum filtration, washing, drying Ensures high purity
Yield 75–85% Dependent on reaction scale and conditions
Purity >98% (HPLC) High purity suitable for pharmacological use

Research Findings and Optimization Notes

  • Solvent choice : Polar aprotic solvents like DMF improve guanidinylation efficiency due to better solubility of reactants and intermediates.
  • Base addition : Use of bases such as diisopropylethylamine enhances nucleophilicity and reaction rate.
  • Temperature control : Maintaining 60–65 °C balances reaction speed and prevents decomposition.
  • Crystallization : Slow cooling and controlled addition of anti-solvents (water or ethanol) yield well-defined crystals with high purity.
  • Monitoring : HPLC is essential to track reaction progress and purity.
  • Yield improvement : Recrystallization from ethanol after initial isolation increases purity and removes residual solvent or impurities.
  • Environmental and safety considerations : Use of DMF requires proper handling due to toxicity; alternative greener solvents are under research but less common.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hypertension and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may also influence signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Guanidine Sulfate Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Functional Properties of Guanidine Derivatives
Compound Name Substituent Group Therapeutic Function Key Pharmacological Findings Reference
N-[2-(2-Methoxyphenyl)ethyl]guanidine sulfate 2-Methoxyphenyl ethyl Inferred: Potential CNS modulation Structural similarity to WAY 100635 (5-HT1A antagonist) suggests possible receptor interactions .
Guanethidine sulfate (Su-5864) Octahydro-1-azocinyl (8-membered ring) Antihypertensive Prolonged hypotensive effect (>4 days); inhibits sympathetic neurotransmission .
N-Ethylguanidine sulfate Ethyl Intermediate for synthesis Lacks significant therapeutic activity; used in agrochemical/pharmaceutical synthesis .
[2-(Octahydro-1-azocinyl)ethyl]guanidine sulfate Octahydro-1-azocinyl Antihypertensive Maximum activity among aliphatic ring derivatives; diminished efficacy with larger rings .
Key Observations:

Ring Size vs. Aromatic Substituents :

  • Aliphatic 8-membered rings (e.g., in guanethidine) optimize antihypertensive activity by prolonging sympathetic inhibition .
  • The 2-methoxyphenyl group in the target compound may shift activity toward CNS targets (e.g., 5-HT1A receptors), as seen in WAY 100635 .

Duration of Action :

  • Guanethidine derivatives exhibit prolonged effects due to irreversible sympathetic neuron blockade .
  • The target compound’s duration remains unconfirmed but may differ due to distinct metabolism or receptor binding.

Physicochemical Properties: Sulfate salts enhance solubility across analogs (e.g., guanethidine sulfate, N-ethylguanidine sulfate) .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a guanidine moiety linked to a 2-methoxyphenylethyl group. This unique structure contributes to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The guanidine group allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules. This compound has been shown to influence several signaling pathways that are crucial for cellular processes.

Biological Activity Overview

This compound has been studied for its potential effects in various biological contexts:

  • Antihypertensive Effects : Research indicates that this compound may play a role in lowering blood pressure by affecting vascular smooth muscle function.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Anticancer Activity : Some studies have explored its ability to inhibit cancer cell proliferation, particularly in models of human colon adenocarcinoma.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntihypertensiveReduces vascular resistance
NeuroprotectiveProtects neuronal cells from apoptosis
AnticancerInhibits proliferation in colon cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Neuroprotective Effects

A study published in MDPI evaluated the neuroprotective effects of this compound using human neuroblastoma SH-SY5Y cells. The results indicated that treatment with the compound led to reduced apoptosis and improved cell viability under oxidative stress conditions. The mechanism was hypothesized to involve modulation of apoptotic pathways through the inhibition of caspase activity.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human colon adenocarcinoma cell lines. The compound was found to induce cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific molecular targets involved in this activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate, and what are the critical parameters influencing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-(2-methoxyphenyl)ethylamine with a guanidinylation agent (e.g., cyanamide derivatives) under controlled pH (8–10) and temperature (60–80°C). Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and purification via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the methoxyphenyl and ethylguanidine moieties (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in δ 6.5–7.5 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ ~316 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as delocalization in the guanidine moiety (N–C bond lengths: 1.33–1.39 Å) .

Q. What are the known solubility profiles in common laboratory solvents, and how do temperature and pH affect them?

  • Methodological Answer :

  • Polar solvents : High solubility in methanol (>50 mg/mL at 25°C) due to hydrogen bonding with the sulfate and guanidine groups .
  • Aqueous buffers : Solubility decreases below pH 4 due to protonation of the guanidine group (pKa ~12.5); adjust pH to 6–8 for optimal dissolution .

Advanced Research Questions

Q. How does the presence of the 2-methoxy substituent influence the compound’s receptor binding affinity compared to other guanidine derivatives?

  • Methodological Answer :

  • Comparative Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare interactions with adrenergic receptors. The 2-methoxy group enhances π-π stacking with aromatic residues (e.g., Tyr356 in α₂-adrenoceptors) but reduces solubility in nonpolar membranes .
  • In Vitro Assays : Measure IC₅₀ values in isolated tissue models (e.g., rat vas deferens) to quantify potency differences relative to non-methoxy analogs .

Q. What strategies can resolve discrepancies in reported biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using standardized units (e.g., nM for receptor affinity) and exclude studies with purity <95% (verified via HPLC) .
  • Confounding Variables : Control for batch-to-batch variability (e.g., sulfate counterion hydration states) via thermogravimetric analysis (TGA) .

Q. What are the best practices for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS; degradation products (e.g., demethylated derivatives) indicate susceptibility to esterases .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photo-oxidation (λmax shifts >5 nm indicate instability) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aprotic solvents?

  • Methodological Answer :

  • Solvent Purity : Ensure solvents are anhydrous (e.g., use molecular sieves for DMSO). Trace water (>0.1%) can drastically alter solubility .
  • Temperature Gradients : Perform solubility tests at 25°C and 40°C; discrepancies may arise from polymorphic transitions (e.g., hydrate vs. anhydrous forms) .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying the antihypertensive effects of this compound?

  • Methodological Answer :

  • Rodent Models : Use spontaneously hypertensive rats (SHRs) with telemetric blood pressure monitoring. Dose intravenously (0.1–1 mg/kg) to avoid first-pass metabolism .
  • Control Experiments : Compare with guanethidine sulfate (CAS 645-43-2) to benchmark efficacy and side-effect profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate
Reactant of Route 2
N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate

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